methyl 5-methoxy-2H-chromene-8-carboxylate
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Overview
Description
Methyl 5-methoxy-2H-chromene-8-carboxylate: is a chemical compound belonging to the chromene family. Chromenes are oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules . This compound is characterized by its chromene core structure, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-methoxy-2H-chromene-8-carboxylate typically involves cyclization reactions that form the benzopyran ring. One common method includes the use of cyclization reactions involving appropriate precursors under controlled conditions . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methoxy-2H-chromene-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
Methyl 5-methoxy-2H-chromene-8-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of materials with specific properties, such as UV absorbers and antioxidants.
Mechanism of Action
The mechanism of action of methyl 5-methoxy-2H-chromene-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 6-methoxy-2H-chromene-3-carboxylate
- Methyl 8-methoxy-2H-chromene-6-carboxylate
- Methyl 7-hydroxy-5-methoxy-2,2-dimethyl-2H-chromene-8-carboxylate
Uniqueness: Methyl 5-methoxy-2H-chromene-8-carboxylate is unique due to its specific substitution pattern on the chromene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1221723-14-3 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 5-methoxy-2H-chromene-8-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-14-10-6-5-9(12(13)15-2)11-8(10)4-3-7-16-11/h3-6H,7H2,1-2H3 |
InChI Key |
QJLHSHUYUUHFRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CCOC2=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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